Product packaging for Orin lactone(Cat. No.:CAS No. 134359-15-2)

Orin lactone

Cat. No.: B12775736
CAS No.: 134359-15-2
M. Wt: 182.26 g/mol
InChI Key: JWFJBYSFFKKMIX-UHFFFAOYSA-N
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Description

Orin lactone (CAS 134359-15-2), with the molecular formula C11H18O2, is a flavor and fragrance compound of significant interest in food science and analytical chemistry research. It is chemically defined as 5-methyl-5-(4-methylpent-3-enyl)oxolan-2-one and is also known as (±)-4,8-dimethylnon-7-en-4-olide . The compound was first isolated as a trace component from the juice of the apple variety Malus × domestica var. Orin, where it contributes a characteristic sweet and fruity aroma . Its organoleptic profile is consistently described as a sweet, fruity, and apple-like odor . This makes it a valuable compound for research focused on characterizing the flavor profiles of natural products, studying sensory perception, and developing novel flavor formulations. As a lactone, it belongs to a broad class of cyclic carboxylic esters that are widely studied as flavoring agents and antimicrobials . This compound is presented as a colorless clear liquid with a boiling point of 280-282 °C and a specific gravity of 0.960-0.991 at 20°C . It is important to note that this product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B12775736 Orin lactone CAS No. 134359-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134359-15-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-methyl-5-(4-methylpent-3-enyl)oxolan-2-one

InChI

InChI=1S/C11H18O2/c1-9(2)5-4-7-11(3)8-6-10(12)13-11/h5H,4,6-8H2,1-3H3

InChI Key

JWFJBYSFFKKMIX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(CCC(=O)O1)C)C

density

0.960-0.991 (20°)

physical_description

Clear colourless liquid;  Sweet fruity aroma reminiscent of apple

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Lactones

Plant Sources and Orin Lactone Extraction from Malus domestica

This compound has been identified as a naturally occurring compound in apple cultivars, specifically Malus domestica 'Orin'. ashs.orgcshs.canih.gov This apple variety is noted for its distinct yellow-green appearance, pleasant taste, and unique aroma, to which this compound contributes. nih.gov The presence of this lactone is part of the complex mixture of volatile compounds that define the characteristic flavor profile of the 'Orin' apple. nih.gov

The extraction of lactones from plant material like Malus domestica is the initial step in their isolation and characterization. A study detailing the isolation of a new lactone from apple juice (Malus domestica var. Orin) highlights the process of identifying such compounds. researchgate.net Generally, the extraction of phytochemicals from apples involves methods that can handle the fruit's high water content, which is typically around 85%. mdpi.com The investigation of the complete metabolic profile of different apple varieties can lead to the identification of new bioactive molecules that may serve as markers for a specific cultivar. mdpi.com

Diversity of Natural Lactone Sources: Fungi, Marine Organisms, and Medicinal Plants

Lactones are a structurally diverse class of compounds that are not limited to the plant kingdom. They are widespread in nature, with significant contributions from fungi, marine organisms, and various medicinal plants.

Fungi are a prolific source of lactones, particularly ten-membered lactones (TMLs). researchgate.netnih.gov These fungal secondary metabolites exhibit a wide range of biological activities. researchgate.netnih.gov For instance, the fungus Trichoderma arundinaceum produces aspinolides, a type of polyketide-derived lactone. researchgate.net Researchers have also isolated two new 10-membered lactones, curvulalide B and C, from the fungus Chrysosporium merdarium found in the Atacama Desert. mdpi.com

Marine organisms represent another vast reservoir of novel bioactive metabolites, including lactones. mdpi.commdpi.com These organisms, living in unique and diverse environments, have evolved to produce a wide array of chemical structures. mdpi.com Marine fungi, in particular, have emerged as a significant source of new natural products. mdpi.com

Medicinal plants are a well-established source of various lactones, many of which are sesquiterpene lactones. The Asteraceae family is particularly rich in these compounds. researchgate.netnih.govresearchgate.net For example, dehydrocostus lactone is a notable sesquiterpene lactone predominantly sourced from Saussurea lappa. researchgate.net Other plants from which sesquiterpene lactones have been isolated include Ixeris sonchifolia, Goniothalamus lanceolatus, and Oncosiphon piluliferum. researchgate.netupsi.edu.mybioline.org.brcsir.co.za

Table 1: Examples of Natural Lactone Sources

Source Type Organism/Plant Lactone Type/Example
Plant Malus domestica 'Orin' This compound
Plant Saussurea lappa Dehydrocostus lactone (Sesquiterpene lactone)
Plant Ixeris sonchifolia Ixerin Z, 11,13α-dihydroixerin Z (Sesquiterpene lactones) bioline.org.br
Plant Goniothalamus lanceolatus (-)-Goniodiol (Styryl lactone) upsi.edu.my
Fungi Chrysosporium merdarium Curvulalide B and C (Ten-membered lactones) mdpi.com
Fungi Trichoderma arundinaceum Aspinolides (Polyketide-derived lactones) researchgate.net

Advanced Techniques for Natural Product Isolation of Lactones

The isolation and purification of lactones from their natural sources require a combination of sophisticated extraction and chromatographic techniques.

Solvent Extraction Methodologies

The initial step in isolating lactones is typically solvent extraction. The choice of solvent is crucial and depends on the polarity of the target lactone.

Maceration and Soxhlet Extraction : Traditional methods like maceration and Soxhlet extraction are still in use. researchgate.net For instance, maceration with methanol (B129727) has been used for the extraction of dehydrocostus lactone from Saussurea lappa. researchgate.net

Polar Organic Solvents : Polar organic solvents such as ethanol, methanol, and acetonitrile (B52724) are often employed for extracting sesquiterpene lactones. google.com

Supercritical Fluid Extraction (SFE) : This modern technique often uses carbon dioxide (CO2) as a solvent. arcjournals.org CO2 is particularly effective for dissolving lipophilic organic compounds like esters and lactones. arcjournals.org

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. researchgate.netacs.org

Pressurized Solvent Extraction (PSE) : Also known as accelerated solvent extraction, this method uses solvents at elevated temperatures and pressures to increase extraction efficiency. researchgate.net

Chromatographic Separation Strategies for Lactones

Following extraction, chromatographic techniques are essential for separating individual lactones from the complex crude extract.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of lactones. researchgate.net

Preparative and Semi-Preparative HPLC : These techniques are used to isolate pure compounds from a mixture. For example, semi-preparative HPLC was used to purify sesquiterpene lactones from Ixeris sonchifolia and Ferula penninervis. bioline.org.brmdpi.com

Recycling HPLC : This advanced method enhances separation efficiency by recycling unresolved peaks back through the column, which has been successfully used for isolating styryl lactones. upsi.edu.my

Reversed-Phase HPLC : A common mode of HPLC where a nonpolar stationary phase is used with a polar mobile phase. C18 columns are frequently used for the separation of lactones. mdpi.commdpi.comnih.govresearchgate.net

HPLC in Quantitation : HPLC is also used for the quantitative analysis of lactones in various samples, including determining the concentration of lactone and carboxylate forms of drugs in human plasma. nih.govresearchgate.net

Table 2: HPLC Applications in Lactone Separation

Application Lactone/Compound Type Matrix/Source HPLC Mode/Column
Isolation/Purification Styryl lactone upsi.edu.my Goniothalamus lanceolatus Recycling Preparative HPLC
Isolation/Purification Sesquiterpene lactones bioline.org.br Ixeris sonchifolia Semi-preparative HPLC
Isolation/Purification Sesquiterpene lactones mdpi.com Ferula penninervis Semi-preparative HPLC (C18)
Quantitation 9-Nitrocamptothecin (lactone & carboxylate forms) nih.gov Human Plasma Reversed-Phase (C8)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile lactones, such as those contributing to the aroma of foods and beverages. jst.go.jp

Headspace Solid-Phase Microextraction (HS-SPME) : This is a common sample preparation technique for GC analysis of volatile compounds. nih.govmdpi.com It involves exposing a coated fiber to the headspace above a sample to adsorb the volatile analytes.

GC-MS Analysis : The combination of GC for separation and MS for detection and identification is a powerful tool. It has been used to identify volatile compounds, including lactones, in 'Orin' apples and in milk. nih.govmdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This advanced technique offers significantly higher resolution and peak capacity compared to conventional one-dimensional GC, allowing for the separation of complex mixtures of volatile compounds. scielo.br It has been effective in identifying Δ-lactones that were unresolved in 1D-GC. scielo.br

Table 3: GC Applications in Volatile Lactone Analysis

Application Lactone Type Matrix Technique
Identification Volatile Compounds (including esters and lactones) 'Orin' Apples HS-SPME-GC-MS nih.gov
Identification 5-octanolide, undecanolactone Heat-treated Milk HS-SPME-GC-MS mdpi.com
Quantification γ- and δ-lactones Milk Fat GC-MS jst.go.jp
Identification Δ-lactones Moutai Chinese liquor GC×GC-TOFMS scielo.br
Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) stands as a powerful and indispensable analytical tool for the separation, identification, and quantification of lactones from complex mixtures. mfd.org.mknih.gov This technique offers significant advantages in speed, resolution, and sensitivity, which are critical for analyzing intricate biological matrices. vliz.be The use of UHPLC, with its smaller particle size columns (typically under 2 µm), allows for faster separations and higher peak capacities compared to traditional HPLC. vliz.becore.ac.uk

The coupling of UHPLC to an HRMS detector, such as an Orbitrap or a time-of-flight (TOF) analyzer, enables the determination of the elemental composition of analytes with high accuracy and confidence. mfd.org.mknih.gov For lactones like Orlistat, which possess a complex structure, HRMS is crucial for unambiguous identification. nih.govfda.gov The process involves the ionization of the eluted compounds, typically using heated electrospray ionization (HESI), which is well-suited for a wide range of polarities. vliz.benih.gov Analysis can be performed in both positive and negative ion modes to capture a comprehensive profile of the metabolites present. nih.gov

In the context of lactone analysis, researchers often perform data-dependent MS/MS experiments. mfd.org.mk This involves the instrument acquiring a full-scan MS spectrum to detect all ions within a specified mass range, followed by the selection of the most intense precursor ions for fragmentation (MS/MS or MSn). nih.govnih.gov The resulting fragmentation patterns provide detailed structural information, which is used to identify known lactones by comparison to literature data and spectral libraries, or to tentatively elucidate the structure of novel compounds. mfd.org.mknih.gov For instance, the fragmentation of hirsutinolide-type sesquiterpene lactones has been shown to follow predictable pathways, such as the initial loss of a side chain, which aids in their characterization. nih.gov This systematic approach allows for the rapid "dereplication" of known compounds in an extract, saving significant time and resources. mfd.org.mk

Table 1: Typical UHPLC-HRMS Parameters for Lactone Analysis
ParameterDescriptionCommon Settings/ExamplesReference
Column The stationary phase used for separation. Smaller particle sizes (<2 µm) are characteristic of UHPLC.C18 reversed-phase columns (e.g., Perfectsil® target ODS-3, 250 mm × 4.6 mm, 5 µm; though UHPLC uses <2 µm). core.ac.uk
Mobile Phase The solvent system that moves the analytes through the column. Gradient elution is common for complex samples.A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. mfd.org.mk
Ionization Source The interface that generates ions from the eluted compounds for MS analysis.Heated Electrospray Ionization (HESI). nih.gov
Mass Analyzer The component that separates ions based on their mass-to-charge ratio (m/z) with high resolution.Orbitrap, Quadrupole-Orbitrap. mfd.org.mk
Scan Mode The method of data acquisition by the mass spectrometer.Full-scan MS and Data-Dependent MS2 (DD-MS2) in positive and negative ion modes. nih.gov
Detector Monitors the eluate. For HPLC methods, a UV detector is often used.UV detector monitoring at 210 nm (for HPLC). core.ac.uk

Isotopic Labeling Approaches in Lactone Isolation

Isotopic labeling is a sophisticated and powerful strategy employed in the field of natural products chemistry to detect, identify, and isolate novel compounds, including lactones, directly from their biological sources. researchgate.netbiorxiv.org This approach is particularly valuable for linking a natural product to its corresponding biosynthetic gene cluster (BGC). nih.gov The fundamental principle involves feeding a producing organism, such as the bacterium Streptomyces toxytricini which produces the Orlistat precursor lipstatin, with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). nih.govmdpi.com

The isotopically labeled precursors are incorporated into the organism's metabolic pathways and integrated into the final structure of the specialized metabolites. nih.gov Subsequent analysis of the organism's metabolome using mass spectrometry can easily distinguish the labeled compounds from the vast background of unlabeled molecules by their characteristic mass shifts. biorxiv.org This method circumvents the traditional need for extensive purification and structural elucidation of every single compound in an extract.

Several isotopic labeling strategies have been developed:

Targeted Precursor Feeding: In this classic approach, a specific, labeled precursor believed to be part of a biosynthetic pathway is supplied. For example, to study polyketide-derived lactones, one might use [1-¹³C]acetate or [1-¹³C]propionate. nih.gov

Inverse Stable Isotopic Labeling: This technique is especially useful for organisms that can grow on simple, inexpensive ¹³C-labeled carbon sources (like ¹³C-methanol for methylotrophs). biorxiv.org The organism is grown on a fully ¹³C-enriched medium, causing its entire metabolome to become heavy. Then, a specific, unlabeled (¹²C) precursor is added. Any metabolite that incorporates this unlabeled precursor will appear as a ¹²C-containing molecule against a ¹³C-background, making it easy to identify. biorxiv.org

Parallel Stable Isotope Labeling (SIL): This high-throughput approach involves growing the microorganism in parallel cultures, with each culture being fed a different isotopically labeled precursor. nih.gov Comparing the mass spectra from each culture allows researchers to classify metabolites based on which precursors they incorporate, providing clues about their biosynthetic origins. nih.gov

These labeling techniques are instrumental in the discovery of new lactones. For instance, chemical probes with isotopic tags can be designed to react selectively with certain functional groups, such as the β-lactone ring, enabling the targeted detection and isolation of these specific natural products from complex mixtures. researchgate.net The synthesis of isotopically labeled versions of known lactones, such as homocitric acid lactone, is also crucial for detailed mechanistic studies of the enzymes with which they interact. nih.gov

Table 2: Isotopic Labeling Strategies for Natural Product Discovery
StrategyPrincipleCommon Labeled PrecursorsApplication ExampleReference
Targeted Precursor Feeding Supplying a specific labeled building block to trace its incorporation into a final product.[1-¹³C]acetate, [methyl-¹³C]methionine, [1-¹⁵N]glutamate.Determining the biosynthetic origins of individual compounds. nih.gov
Inverse Stable Isotopic Labeling Growing an organism on a fully ¹³C-labeled medium and adding a specific ¹²C-precursor to identify its products.¹³C-methanol, ¹³C-glucose (as background); ¹²C-methionine (as tracer).Identification of N-acyl homoserine lactones produced by methylotrophs. biorxiv.org
Isotope-Coded Derivatization Using a pair of light (e.g., d0) and heavy (e.g., d5) labeling reagents to tag specific functional groups.HBP-d0/HBP-d5 for aldehydes.Selective capture and relative quantification of metabolites with specific functional groups. researchgate.net
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) Metabolic incorporation of "heavy" ¹³C- or ¹⁵N-labeled amino acids into proteins.¹³C or ¹⁵N labeled amino acids.Identifying and quantifying relative differential changes in complex protein samples. washington.edu

Based on a thorough review of the available scientific literature, there is currently no specific information detailing the biosynthetic pathway of "this compound." While general mechanisms of lactone formation in various organisms are well-documented, these pathways have not been explicitly linked to the production of this compound.

Therefore, it is not possible to provide a detailed article on the "Biosynthetic Pathways and Enzymology of Lactone Formation" that is focused solely on this compound as requested. The necessary research findings and elucidated pathways for this specific compound are not present in the public domain.

General information regarding lactone biosynthesis, which is not specific to this compound, involves several key enzymatic processes:

Polyketide Synthase (PKS) Pathways: Many lactones are derived from polyketides, which are synthesized by large, multifunctional enzymes called polyketide synthases. These enzymes iteratively condense small carboxylic acid units to build a polyketide chain, which can then be cyclized to form a lactone ring.

Thioesterase (TE) Domains: The release of the polyketide or fatty acid chain from the synthase enzyme is often catalyzed by a thioesterase domain. This domain can facilitate an intramolecular esterification reaction, leading to the formation of the lactone ring.

Cytochrome P450 Enzymes: These enzymes are often involved in the modification of fatty acids or polyketides, introducing hydroxyl groups that are necessary for subsequent lactonization.

Microbial Biotransformation: Many microorganisms can convert hydroxy fatty acids into lactones through processes like β-oxidation, where the fatty acid chain is shortened to a suitable length for cyclization.

While these are the established routes for the biosynthesis of many lactones, the specific enzymes and genetic pathways responsible for producing this compound have not been identified or characterized. Further research and elucidation of the biosynthetic gene cluster in a producing organism would be required to provide the detailed information requested in the article outline.

Biosynthetic Pathways and Enzymology of Lactone Formation

Chemoenzymatic and Biocatalytic Strategies for Lactone Synthesis

Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to purely chemical synthetic routes for producing Orlistat and its key intermediates. These strategies leverage the inherent specificity of enzymes to create chiral centers with high precision, often under milder reaction conditions and with reduced environmental impact compared to traditional chemical methods that may rely on expensive and hazardous reagents. google.com

A significant focus of biocatalytic research in Orlistat synthesis has been the production of optically pure precursors. One crucial chiral intermediate is methyl (R)-3-hydroxytetradeconoate ((R)-MHOT), a key building block for the lactone core of Orlistat. researchgate.netresearchgate.net Enzymatic methods have been developed for the asymmetric reduction of the prochiral substrate, methyl 3-oxotetradecanoate (MOT), to yield the desired (R)-enantiomer of MHOT with high enantiomeric excess (ee). researchgate.net

Researchers have successfully employed short-chain dehydrogenase/reductase (SDR) enzymes for this transformation. For instance, an SDR from the bacterium Novosphingobium aromaticivorans (NaSDR) has been identified and engineered for enhanced catalytic efficiency. researchgate.net Through site-directed mutagenesis, a mutant enzyme, NaSDR-G145A/I199L, was created that exhibited a 3.23-fold higher catalytic rate (kcat) towards MOT compared to the wild-type enzyme. researchgate.net This biocatalytic process allows for the gram-scale preparation of (R)-MHOT with high purity (ee > 99%), demonstrating its potential for industrial application. google.comresearchgate.net

The table below summarizes the key findings from a study on the chemoenzymatic synthesis of the (R)-MHOT intermediate using a wild-type and a mutant short-chain dehydrogenase.

EnzymeSubstrateProductRelative Catalytic Rate (kcat)Product Enantiomeric Excess (ee)ScaleReference
Wild-type NaSDRMethyl 3-oxotetradecanoate (MOT)(R)-3-hydroxytetradeconoate ((R)-MHOT)1.00x>99%Analytical researchgate.net
Mutant NaSDR-G145A/I199LMethyl 3-oxotetradecanoate (MOT)(R)-3-hydroxytetradeconoate ((R)-MHOT)3.23x>99%Gram-scale (from 50 g/L substrate) researchgate.net

Beyond the synthesis of linear precursors, biocatalysis can also be applied to the formation of the lactone ring itself. While specific lipase-catalyzed cyclizations for the Orlistat β-lactone are less detailed in the literature, general principles of biocatalysis support this possibility. Lipases, for example, can catalyze esterification and transesterification reactions, which are fundamental to lactone formation. researchgate.net Other biocatalytic strategies for lactone synthesis include Baeyer-Villiger monooxygenases (BVMOs) for the oxidation of cyclic ketones and alcohol dehydrogenases (ADHs) for the oxidative lactonization of diols. nih.gov The application of these enzyme classes could provide novel and efficient routes to the core (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one structure of Orlistat.

Chemical Synthesis and Structural Modification of Orin Lactone and Its Analogues

Total Synthesis Strategies for Orin Lactone Core Structure

This compound, chemically known as 5-methyl-5-(4-methylpent-3-en-1-yl)oxolan-2-one, is a gamma-lactone (γ-lactone). nih.gov While detailed multi-step total synthesis pathways specifically for this compound are not extensively documented in peer-reviewed literature, the synthesis of its core γ-lactone (oxolan-2-one) scaffold is well-established through various general methodologies.

The construction of the γ-lactone ring can be achieved through several primary biocatalytic routes:

Baeyer–Villiger oxidations: This method involves the oxidation of cyclic ketones using Baeyer–Villiger monooxygenases (BVMOs) or hydrolases, which activate molecular oxygen to insert an oxygen atom adjacent to the carbonyl group, forming the lactone. nih.gov

Oxidative lactonisations of diols: This process involves a double oxidation of 1,4- or 1,5-diols. nih.gov An alcohol dehydrogenase (ADH) first oxidizes one alcohol group to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (a lactol). nih.gov A second oxidation of the lactol yields the final lactone product. nih.gov

Reductive cyclisation of ketoesters: The reductive cyclization of γ- and δ-ketoesters is another common pathway to form these lactone rings. nih.gov

Chemical methods are also prevalent and include the intramolecular hydroacyloxylation of alkenes, where an acid like Re₂O₇ in a solvent such as hexafluoroisopropanol (HFIP) can activate olefins for cyclization. organic-chemistry.org Another approach is the reductive lactonization of keto acids, which can produce γ-lactones and has been applied to the synthesis of natural products like (–)-cis-whisky and (–)-cis-cognac lactones. organic-chemistry.org

Synthetic Methodologies for Arylnaphthalene Lactones

Arylnaphthalene lactones are a class of lignans (B1203133) found in various plants that have garnered significant interest due to their pharmacological potential. nih.gov Their synthesis often involves transition metal-catalyzed reactions, which offer advantages such as mild reaction conditions and high yields. mdpi.com Key strategies for constructing their complex framework include Suzuki coupling, intramolecular cyclizations, and regiocontrolled benzannulation.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. google.com In the synthesis of arylnaphthalene lactones, it is frequently used to couple an aryl boronic acid with an organohalide, creating the characteristic arylnaphthalene skeleton. google.comwustl.edu This palladium-catalyzed reaction is integral to strategies that build the molecule in a convergent fashion. nih.gov For example, a general strategy involves the Suzuki-Miyaura cross-coupling of arylnaphthalene lactones bearing a sulfonate group with various potassium aryltrifluoroborates to produce a range of natural products. rsc.org A flexible approach to synthesizing lignans like Justicidin B and Taiwanin C relies on an aryl-alkyl Suzuki cross-coupling as a key step to introduce a necessary structural unit before subsequent cyclization and aromatization. nih.govrsc.org

Reaction TypeKey ReagentsCatalyst SystemPurpose in Synthesis
Aryl-Aryl Coupling Aryl trifluoroborates, Aryl sulfonatesPalladium catalystFormation of the final arylnaphthalene core from two key fragments. rsc.org
Aryl-Alkyl Coupling Pinacolyl borate, Alkyl bromidePalladium catalyst (e.g., Pd(dppf)Cl₂)Introduction of a side chain necessary for subsequent cyclization. rsc.orgnih.gov

Intramolecular cyclization is a critical step for constructing the fused ring system of arylnaphthalene lactones. Various protocols have been developed, often categorized by the reaction type or catalyst used.

Diels-Alder Reaction: An intramolecular Diels-Alder reaction can be employed to form a dihydronaphthalene intermediate, which is subsequently aromatized to yield the naphthalene (B1677914) core. nih.gov This strategy was used in the synthesis of Taiwanin C, where a precursor compound was cyclized under thermal conditions. nih.gov

Metal-Catalyzed Cyclization: Several transition metals are effective catalysts for these cyclizations. Gold (Au) catalysts, in combination with a silver co-catalyst (AgSbF₆), can facilitate the intramolecular cyclization of an alkynyl ester to form the arylnaphthalene lignan (B3055560) scaffold under mild, room temperature conditions. researchgate.net Nickel (Ni)-mediated reductive cyclization offers a diastereodivergent route to tetrahydronaphthalene intermediates. researchgate.net Manganese triacetate (Mn(OAc)₃) is used for oxidative cyclization under milder conditions than the high temperatures required for dehydro-Diels-Alder reactions. researchgate.net

Cation-Induced Cyclization: A recently developed strategy uses an intramolecular cation-induced reaction to synthesize highly substituted 1-aryl dihydronaphthalene units, which serve as advanced precursors for natural arylnaphthalene lactone lignans. organic-chemistry.orgrsc.org This method involves the cyclization of a benzhydrol precursor to form the dihydronaphthalene ring system. organic-chemistry.org

Cyclization MethodCatalyst/ReagentKey IntermediateAdvantage
Intramolecular Diels-Alder Heat (Thermal)Diene and dienophile within the same moleculeForms dihydronaphthalene core for later aromatization. nih.gov
Gold-Catalyzed Cyclization Au catalyst with AgSbF₆Alkynyl esterMild reaction conditions (room temperature). researchgate.net
Nickel-Mediated Cyclization Nickel catalystOxazolidinone imide derivativeDiastereodivergent synthesis of tetrahydronaphthalene. researchgate.net
Manganese-Mediated Cyclization Mn(OAc)₃Unsaturated precursorMilder conditions than traditional thermal reactions. researchgate.net
Cation-Induced Cyclization Acid (e.g., TFA)Benzhydrol derivativeEfficient synthesis of highly substituted dihydronaphthalenes. organic-chemistry.orgrsc.org

Regiocontrolled benzannulation provides a powerful method for the synthesis of highly substituted α-arylnaphthalenes from accessible starting materials. One prominent approach utilizes the Lewis acid-promoted benzannulation of aryl(aryl')-2,2-dichlorocyclopropylmethanols. The choice of the Lewis acid is crucial as it dictates the regioselectivity of the cyclization, allowing for the controlled synthesis of different isomers. This control is essential for the total synthesis of specific, unsymmetrically substituted natural lignan lactones like justicidin B and retrojusticidin B.

This method can proceed through two distinct pathways depending on the catalyst:

Chelation Pathway: Lewis acids like Titanium tetrachloride (TiCl₄) and Tin (IV) chloride (SnCl₄) favor a chelation-controlled pathway, leading to one set of regioisomers.

Non-Chelation Pathway: Silyl triflates (e.g., TBDMSOTf) promote a non-chelation pathway, resulting in the alternative regioisomeric products.

This strategic choice of catalyst allows for the selective introduction of different aryl groups at specific positions on the naphthalene core. More recent advancements have described an ipso-type regiocontrolled benzannulation, which provides access to uniquely substituted α-arylnaphthalenes and was applied to the first total synthesis of chaihunaphthone.

Lewis Acid CatalystPredominant PathwayRegioselectivityResulting Product Type
TiCl₄ ChelationHigh (>99/1 to 3/1)Isomer A
SnCl₄ ChelationHigh (>99/1 to 3/1)Isomer A
TBDMSOTf Non-ChelationHigh (>1/99 to 1/4)Isomer B

Data synthesized from research on regiocontrolled benzannulation of diaryl(gem-dichlorocyclopropyl)methanols.

Synthesis of Spirolactone-Type Diterpenoid Derivatives

Spirolactone-type diterpenoids are natural products characterized by a complex spirolactone skeleton, which exhibit interesting biological activities. The synthesis of derivatives of these compounds is often pursued to enhance their therapeutic potential.

A common strategy for creating the spirolactone core involves the modification of readily available natural products. For instance, the commercially available diterpenoid oridonin (B1677485) can be used as a starting material. The key transformation is the oxidative cleavage of the C-6 and C-7 bond of the ent-kaurane skeleton of oridonin. This is typically achieved using lead tetraacetate (Pb(OAc)₄), which results in the formation of the characteristic spirolactone core structure. Once this core is synthesized, further modifications can be made at various sites, such as the 14-OH group, to create libraries of novel derivatives for biological screening.

Enantioselective Synthesis of Lactone Derivatives

The synthesis of chiral lactones in an enantiomerically pure form is of great importance, as stereochemistry often dictates biological activity. Accessing medium-sized (e.g., eight-membered) ring lactones enantioselectively is particularly challenging due to unfavorable entropy effects.

Several modern synthetic strategies address this challenge:

Organocatalytic Cascade Reactions: Bifunctional organocatalysts, such as quinine-squaramide, can enable a Michael/ketalization/fragmentation cascade reaction. This approach utilizes ortho-quinone methides and cyclobutanone (B123998) carbonester starting materials to produce enantioenriched eight-membered lactones with adjacent stereocenters under mild conditions.

Copper-Catalyzed Radical Oxyfunctionalization: A versatile method for synthesizing diverse, enantiomerically enriched γ- and δ-lactones is the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. This strategy allows for a range of functionalities (azidyl, arylsulfonyl, aryl, etc.) to be incorporated into the lactone product through tandem bond formation, providing access to chiral lactones with tetrasubstituted stereogenic centers. The proposed mechanism involves the generation of a radical which adds to the alkene substrate, followed by an enantioselective C–O bond formation mediated by a chiral copper(II) complex.

Derivatization Strategies for Structure-Activity Relationship Studies

The exploration of a lead compound's biological activity and the optimization of its therapeutic potential are heavily reliant on Structure-Activity Relationship (SAR) studies. researchgate.net For complex natural products like this compound, SAR studies involve the systematic modification of the core structure to identify key pharmacophoric features and understand how different functional groups contribute to its biological effects. researchgate.netnih.gov These studies are crucial for designing analogues with improved potency, selectivity, and pharmacokinetic properties.

Modification of Alkyl Chains and Amino Ester Substitutions

The alkyl side chains and the potential for esterification with amino-functionalized alcohols represent critical points for modification on the this compound scaffold. Altering the length, branching, and saturation of alkyl chains can significantly impact the molecule's lipophilicity and steric profile, which in turn influences its interaction with biological targets and its ability to cross cell membranes.

Similarly, the introduction of amino ester substitutions is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com These groups can introduce basic centers, allowing for salt formation to improve solubility and bioavailability. Furthermore, the nature of the amino group and the length of the ester linkage can provide additional points of interaction with a target receptor or enzyme, potentially enhancing binding affinity. Research on various lactone-containing compounds has shown that such modifications can profoundly influence their biological profiles. nih.gov

Table 1: Representative Modifications for SAR Studies of this compound Analogues

Modification Site Type of Change Potential Impact on Properties
Alkyl Side ChainChain lengthening/shorteningAlters lipophilicity and steric bulk
Alkyl Side ChainIntroduction of unsaturationInduces conformational rigidity
Lactone CoreAddition of Amino EsterIncreases polarity, potential for salt formation
Amino Ester GroupVariation of amine substitutionModulates basicity and hydrogen bonding capacity

Glycosylation of Lactone Aglycones

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a core structure (an aglycone), is a powerful strategy for structural diversification of natural products. researchgate.net In the context of this compound, treating the core macrocycle as an aglycone and attaching various carbohydrate units can lead to analogues with dramatically different pharmacological profiles. The sugar component can play a significant role in molecular recognition, binding to the biological target, and altering the solubility and pharmacokinetic properties of the parent compound. researchgate.net

The synthesis of these glycosylated analogues can be achieved through chemoenzymatic approaches, where chemically synthesized aglycones are subjected to glycosylation by engineered microorganisms or isolated glycosyltransferase enzymes. researchgate.net This method allows for the creation of libraries of novel glycosides, each with a unique sugar attached, for comprehensive biological screening.

Introduction of Halogenated Substituents

The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular scaffold is a well-established strategy in drug discovery to enhance biological activity. researcher.liferesearchgate.net Halogens can modify the electronic properties of a molecule, influence its conformation, and increase its metabolic stability by blocking sites susceptible to oxidative metabolism. The introduction of a halogen onto the this compound framework could therefore lead to analogues with improved potency and a more favorable pharmacokinetic profile.

Halogenation can be achieved through various synthetic methods, depending on the desired position and the specific halogen. The resulting halogenated lactones often exhibit altered binding affinities for their targets due to changes in electrostatic and hydrophobic interactions. nih.gov Studies on other natural products have frequently demonstrated that halogenation can be a key step in converting a moderately active compound into a potent therapeutic agent. researcher.life

Macro-lactonization Techniques

The synthesis of the large-ring lactone core of this compound and its analogues is a significant chemical challenge. The formation of macrocycles is often hampered by competing intermolecular oligomerization reactions. To favor the desired intramolecular cyclization, specialized macro-lactonization techniques are employed, typically involving high-dilution conditions and highly efficient activating agents. Two of the most prominent and effective methods are the Shiina macro-lactonization and the Yamaguchi esterification. snnu.edu.cn

Shiina Macro-lactonization

Developed by Professor Isamu Shiina, this method utilizes aromatic carboxylic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), as powerful dehydration condensation agents. researchgate.netmdpi.com The reaction proceeds under mild conditions and is promoted by either a Lewis acid or a nucleophilic catalyst. wikipedia.org In a typical procedure, the seco-acid (the open-chain hydroxy acid precursor to the lactone) is slowly added to a solution containing the anhydride and the catalyst. This process forms a highly reactive mixed anhydride intermediate, which then rapidly undergoes intramolecular attack by the hydroxyl group to form the macro-lactone. wikipedia.orgnih.gov The slow addition of the substrate maintains its concentration at a minimum, thereby suppressing intermolecular side reactions. The Shiina method has proven to be exceptionally effective for the synthesis of highly strained medium-sized rings and large macrocycles. nih.gov

Yamaguchi Esterification

The Yamaguchi esterification, first reported by Masaru Yamaguchi, is another cornerstone of modern macrolide synthesis. wikipedia.orgsantiago-lab.com This protocol involves the reaction of the seco-acid with 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, in the presence of a base like triethylamine. researchgate.netnih.gov This step generates a mixed anhydride. Subsequent treatment with a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) under high dilution in a non-polar solvent like toluene (B28343) promotes the final cyclization. wikipedia.orgorganic-chemistry.org DMAP acts as a highly nucleophilic catalyst that activates the mixed anhydride towards intramolecular attack by the hydroxyl group. organic-chemistry.org The Yamaguchi protocol is renowned for its high yields, mild reaction conditions, and broad applicability, particularly in the total synthesis of complex, highly functionalized natural products containing a macrolactone ring. researchgate.netfrontiersin.org

Table 2: Comparison of Key Macro-lactonization Reagents

Technique Primary Reagent Catalyst/Promoter Key Intermediate
Shiina Macro-lactonization2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or Lewis AcidsMixed Benzoic Anhydride
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride (TCBC)4-(Dimethylamino)pyridine (DMAP)Mixed Trichlorobenzoyl Anhydride

Mitsunobu Reaction for Lactone Formation

The key advantage of the Mitsunobu reaction in the context of lactone formation is its ability to proceed under mild and essentially neutral conditions, which preserves the integrity of sensitive functional groups often present in complex molecules. nsf.gov Furthermore, the reaction is known for its high degree of stereoselectivity, proceeding with a clean inversion of configuration at the stereocenter of the alcohol. nih.gov This predictable stereochemical outcome is a significant asset in the total synthesis of chiral molecules.

The mechanism of the Mitsunobu reaction involves the activation of the alcohol by the phosphine (B1218219) and azodicarboxylate, converting the hydroxyl group into a good leaving group. nih.gov In an intramolecular reaction, the carboxylate group of the same molecule then acts as a nucleophile, attacking the activated alcohol center in an Sₙ2 fashion to form the cyclic ester, or lactone. snnu.edu.cn

To favor the desired intramolecular cyclization and minimize the formation of intermolecular products such as diolides (dimers of the seco-acid), the reaction is typically carried out under high-dilution conditions. acs.org This is often achieved by the slow addition of the azodicarboxylate to a dilute solution of the hydroxy acid and triphenylphosphine (B44618). acs.org The choice of solvent can also influence the reaction's success, with toluene, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) being commonly used. acs.org

Detailed Research Findings

Research into the Mitsunobu macrolactonization has provided insights into optimizing reaction conditions for various substrates. The selection of the azodicarboxylate and phosphine can be critical. While DEAD and PPh₃ are the most common reagents, alternatives have been developed to facilitate easier purification and to accommodate more sterically hindered or less acidic substrates. snnu.edu.cn For instance, in cases of sterically hindered alcohols, using a more acidic coupling partner like 4-nitrobenzoic acid in the intermolecular version of the reaction has been shown to improve yields significantly. nsf.gov This principle can be relevant for challenging intramolecular cyclizations as well.

The table below illustrates representative conditions for Mitsunobu macrolactonization in the synthesis of various natural product macrolides, which could be analogous to a potential synthesis of this compound.

EntrySeco-Acid SubstrateReagentsSolventConditionsYield (%)Ref.
1Seco-acid of Amphidinolide KPPh₃, DIADTolueneRoom Temp, 6 h89 researchgate.net
2Seco-acid of Carolacton PrecursorPPh₃, DEADTolueneHigh DilutionNot specified acs.org
3Seco-acid of Macrosphelide APPh₃, DEADTHFHigh DilutionLow (β-elimination observed) acs.org
4General Hindered AlcoholPPh₃, DEAD, 4-Nitrobenzoic AcidTHF<10 °C to Room TempSignificantly Improved nsf.gov

Molecular Mechanisms of Biological Activities of Lactones in Vitro Studies

Anti-proliferative and Apoptosis-Inducing Mechanisms of Lactones in Cancer Cell Lines

Lactones, as a diverse group of chemical compounds, have demonstrated significant potential in cancer research. Their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis, has been a key area of investigation.

The cell cycle is a series of events that take place in a cell as it grows and divides. In cancer, this process is dysregulated, leading to uncontrolled cell proliferation. Certain lactones have been shown to interfere with this cycle, often causing cell cycle arrest at specific checkpoints. This prevents the cancer cells from dividing and can ultimately lead to their death. While the specific effects of Orin lactone on cell cycle progression have not been documented, the general mechanism for many lactones involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis is a natural and essential process of controlled cell death that helps the body eliminate old or damaged cells. Cancer cells often develop mechanisms to evade apoptosis. Many lactones have been found to induce apoptosis in cancer cells through various signaling pathways. These pathways can be intrinsic, originating from within the cell, or extrinsic, triggered by external signals. Key molecular players in these pathways include caspases, a family of protease enzymes, and members of the Bcl-2 protein family. Again, specific studies detailing the role of this compound in these pathways are lacking.

Antimicrobial Activities of Lactones

The antimicrobial properties of lactones have been recognized for some time, with many natural and synthetic lactones showing activity against a range of microorganisms.

The structural features of lactones, particularly the presence of an α,β-unsaturated moiety, are often crucial for their antibacterial activity. This feature can allow them to react with nucleophilic groups in bacterial enzymes and proteins, thereby inhibiting their function. This mechanism of action, known as Michael addition, can disrupt essential cellular processes in both Gram-positive and Gram-negative bacteria. The specific spectrum of activity and the precise molecular targets can vary significantly among different lactones. There is currently no available data on the antibacterial mechanisms of this compound.

Similar to their antibacterial action, the antifungal properties of many lactones are attributed to their chemical reactivity and ability to interfere with fungal cellular machinery. The disruption of the fungal cell membrane integrity is another proposed mechanism of action for some lactones. The specific antifungal activity and the underlying molecular mechanisms of this compound have not been reported in scientific literature.

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production. In many Gram-negative bacteria, this communication is mediated by signaling molecules called N-acyl homoserine lactones (AHLs). Some lactone compounds have been shown to interfere with quorum sensing by acting as antagonists to AHL receptors or by inhibiting the enzymes that synthesize AHLs. This disruption of bacterial communication can reduce their pathogenicity. Research specifically investigating the potential of this compound as a quorum sensing inhibitor has not been published.

Antiviral Activities of Lactones, including HIV Reverse Transcriptase Inhibition

Lactones, a diverse group of cyclic esters, have demonstrated a range of antiviral activities in preclinical, in vitro studies. For instance, the butene lactone derivative known as 3D has shown potential against the influenza A virus. nih.gov In laboratory settings, compound 3D was observed to inhibit the replication of the H1N1 virus, along with the expression of viral mRNA and proteins in a dose-dependent manner. nih.govmdpi.com Further mechanistic studies indicated that its antiviral action occurs in the early stages of the viral life cycle. nih.govmdpi.com Similarly, certain sesquiterpene lactones isolated from Centipeda minima have exhibited antiviral properties against the influenza A virus (H1N1). researchgate.net Of the compounds tested, brevilin A was identified as having the most potent activity, affecting the intracellular replication of the virus by reducing the expression of the viral M2 protein. researchgate.net

In the context of the human immunodeficiency virus (HIV), specific lactones have been investigated for their potential to inhibit viral mechanisms. Diacylglycerol (DAG)-lactone derivatives have been identified as latency-reversing agents, capable of reactivating cells latently infected with HIV-1. nih.gov One such derivative, YSE028, was shown to induce caspase-mediated apoptosis specifically in these latently infected cells. nih.gov Structure-activity relationship studies have sought to enhance this latency-reversing activity. nih.gov Additionally, leaf extracts from the plant Clausena anisata, which contain lactone-type compounds, have demonstrated a mild inhibitory effect on HIV-1 and HIV-2 strains, as well as on the HIV-1 reverse transcriptase enzyme. wikipedia.org The triterpenoid lancilactone C, a naturally occurring anti-HIV compound, has also been a subject of research, with scientists successfully achieving its total synthesis, which may pave the way for the development of novel antiviral drugs. technologynetworks.comsciencedaily.com

Immunomodulatory and Anti-inflammatory Mechanisms

Certain lactones, particularly sesquiterpene lactones, have been shown to possess immunomodulatory properties by altering the secretion of cytokines from immune cells. mdpi.com A sesquiterpene lactone-bearing fraction from Artemisia khorassanica (SLAK) was found to modulate cytokine production in murine splenocytes. nih.gov Specifically, SLAK treatment led to an upregulation in the production of the T-helper (TH)-2 cell cytokine Interleukin-4 (IL-4), while simultaneously downregulating the formation of the TH1 cytokine Interferon-gamma (IFNγ). nih.gov This shift in the cytokine profile suggests a potential to influence the nature of an immune response.

The butene lactone derivative 3D has also been observed to decrease the production of pro-inflammatory cytokines induced by the H1N1 virus in both in vitro and in vivo models. nih.gov Furthermore, lactoferrin, a glycoprotein that contains a lactone structure, is known to modulate cytokine production, contributing to its anti-inflammatory and immunomodulating properties. nih.gov In vitro and in vivo studies have demonstrated that lactoferrin can influence the differentiation of CD4+ T cells, leading to an increase in the Th1/Th2 cytokine ratio and a higher expression of Th1-type cytokines like IFN-γ and Interleukin-12 (IL-12). nih.gov

The anti-inflammatory effects of some lactones are mediated through the inhibition of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A sesquiterpene lactone fraction from Artemisia khorassanica (SLAK) demonstrated a significant decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in murine peritoneal macrophages. nih.gov This reduction was associated with a corresponding decrease in the expression of iNOS and COX-2. nih.gov

Other studies have corroborated these findings with different compounds. For example, extracts from Acanthopanax leucorrhizus have been shown to exert a strong inhibitory effect on the expression of iNOS and COX-2 proteins in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. scielo.br Similarly, the flavanone glycoside poncirin has been reported to reduce LPS-induced protein levels of iNOS and COX-2, as well as the mRNA expression of these enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The mechanism for this inhibition is often linked to the downregulation of transcription factors such as nuclear factor-kappaB (NF-κB). nih.gov Flavokawain A, a chalcone, also suppresses the expression of iNOS and COX-2 and the subsequent production of NO and PGE2 in LPS-stimulated macrophages by inhibiting NF-κB and AP-1 signaling pathways. nih.gov

Enzyme Inhibition by Lactones

Orlistat, a β-lactone, is a well-characterized inhibitor of fatty acid synthase (FAS), an enzyme that is overexpressed in many types of cancer cells. aacrjournals.orgnih.gov Orlistat specifically targets and inhibits the thioesterase domain of FAS. aacrjournals.orgnih.govdtic.mil This inhibition disrupts the synthesis of fatty acids within the cell. aacrjournals.orgmedicinacomplementar.com.br

The mechanism of inhibition involves the active site serine of the thioesterase domain nucleophilically attacking the C1 carbon of Orlistat's β-lactone moiety. acs.org This action forms a covalent bond between the enzyme and the inhibitor, thereby inactivating the enzyme. acs.org In vitro studies have shown that Orlistat can halt the proliferation of tumor cells and induce apoptosis. aacrjournals.orgnih.gov The antiproliferative effects of Orlistat on cancer cells can be reversed by the addition of palmitate, the end product of the FAS pathway, confirming that the effects are due to FAS inhibition. aacrjournals.org

Phosphodiesterase (PDE) inhibitors are a class of drugs that block the action of phosphodiesterase enzymes, which are responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govclevelandclinic.org By inhibiting these enzymes, PDE inhibitors increase the intracellular levels of cAMP and/or cGMP, leading to various physiological effects such as smooth muscle relaxation, vasodilation, and bronchodilation. nih.govcvpharmacology.com

While the broader class of PDE inhibitors is well-established, specific lactone compounds as direct inhibitors are less commonly highlighted in general literature. However, some compounds with dual inhibitory action on PDE isoenzymes exist. For example, RPL-554, an analog of trequinsin, is a dual inhibitor of PDE-3 and PDE-4 and has been investigated for respiratory conditions. wikipedia.org The clinical application of PDE inhibitors is diverse, with different selective inhibitors used for conditions ranging from cardiovascular diseases to inflammatory conditions. clevelandclinic.orgwikipedia.org

5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation. The inhibition of 5-LOX is a key target for anti-inflammatory therapies. While direct studies on this compound are unavailable, research on other lactones, particularly those with an α-methylene-γ-lactone moiety, has demonstrated inhibitory effects on 5-LOX activity in in vitro settings.

For instance, studies on various sesquiterpene lactones have shown that the presence of the α-methylene-γ-lactone functional group is often crucial for their anti-inflammatory and 5-LOX inhibitory properties. This has been observed in assays using carrageenan-induced edema models and in chronic adjuvant arthritic screens, where compounds with this structural feature exhibited significant inhibitory activity. These findings suggest a potential mechanism of action for some lactones in modulating inflammatory pathways, although the specific activity of this compound within this context remains to be determined through future research.

Cholesterol 7α-Hydroxylase (CYP7A1) Interactions

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classical pathway of bile acid synthesis and a critical regulator of cholesterol homeostasis. The modulation of CYP7A1 activity can have significant effects on lipid metabolism.

As with 5-lipoxygenase, there is no direct in vitro evidence detailing the interactions of this compound with CYP7A1. The regulation of CYP7A1 is a complex process involving nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptor alpha (LXRα). For example, oxysterols, which are oxidized derivatives of cholesterol, can activate LXRα, leading to an increase in the expression of CYP7A1. While some natural compounds have been shown to influence these regulatory pathways, specific data on lactone compounds, and this compound in particular, is not present in the current body of scientific literature. Therefore, any potential role of this compound in the modulation of cholesterol metabolism via interaction with CYP7A1 is purely speculative at this point and awaits experimental validation.

Structure Activity Relationship Sar Studies of Orin Lactone Analogues and General Lactones

Correlating Structural Features with Biological Activities

The biological activity of lactones is intrinsically linked to specific structural motifs. For many sesquiterpene lactones, a large and varied group of naturally occurring compounds, the α-methylene-γ-lactone group is a critical feature for their bioactivity. mdpi.comencyclopedia.pubrsc.org This reactive group can interact with biological molecules, such as the thiol groups in proteins, through a process called Michael addition, which is believed to underpin many of their cellular effects, including cytotoxic and anti-inflammatory actions. mdpi.comencyclopedia.pubcore.ac.uk The number of these alkylating groups within a molecule can also influence the level of activity, with some studies suggesting that two such groups are optimal. encyclopedia.pub

Systematic studies on various lactone analogues have provided deeper insights. For example, in a study of sesquiterpene lactones' effect on STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer, alantolactone (B1664491) and isoalantolactone (B1672209) were identified as potent inhibitors. nih.govnih.gov Docking studies revealed that their ability to form hydrogen bonds with specific amino acid residues (Arg609, Ser611, Glu612, and Ser613) in the SH2 domain of STAT3 was crucial for this inhibition. nih.gov

Table 1: Correlation of Structural Features with Biological Activities of Selected Lactones
Compound/ClassKey Structural FeatureAssociated Biological ActivityReference
Sesquiterpene Lactonesα-methylene-γ-lactoneCytotoxic, Anti-inflammatory, Antimicrobial mdpi.comencyclopedia.pubrsc.org
Sesquiterpene Lactonesα,β-unsaturated cyclopentenoneEnhanced cytotoxic and anti-inflammatory effects mdpi.comencyclopedia.pub
Alantolactone/IsoalantolactoneHydrogen bonding with STAT3 SH2 domainSTAT3 inhibition, Anti-proliferative nih.gov
Arylnaphthalene Lignans (B1203133)Hydroxyl group at C-1' and C-6'Increased anti-proliferative activity rsc.org
Arylnaphthalene LignansMethoxyl group at C-1'Decreased anti-proliferative activity rsc.org

Impact of Ring Size and Stereochemistry on Biological Activity

The size of the lactone ring and the three-dimensional arrangement of its atoms (stereochemistry) are critical determinants of biological activity. The stability and conformation of the lactone ring can significantly influence how it interacts with its biological target.

Ring Size: The size of the lactone ring affects its conformation and, consequently, its biological function. While five- and six-membered γ- and δ-lactones are the most common and generally the most stable, lactones with larger rings, such as macrolactones, also exhibit significant bioactivity. mdpi.com For example, 12-membered macrolactones are considered a "privileged scaffold" in medicinal chemistry due to their association with potent anti-inflammatory and antitumor properties. chemrxiv.org The synthesis of medium-sized rings (8-11 members) is challenging due to ring strain, but enzymes have been discovered that can efficiently produce them, opening avenues for novel bioactive compounds. nih.gov

Studies comparing lactones of different ring sizes have demonstrated a clear impact on activity. In one study on antifungal α-alkenyl lactones, γ-butyrolactone (5-membered ring) derivatives showed more potent activity against Gaeumannomyces graminis than the corresponding δ-valerolactone (6-membered ring) derivatives. rsc.org This suggests that the 5-membered ring provides a more suitable conformation for binding to the target receptor in this specific case. rsc.org Similarly, in brassinosteroids, the size of a cycloalkyl substituent at the C-24 position influenced bioactivity, with smaller rings leading to higher potency. acs.org

Stereochemistry: Stereochemistry, the 3D arrangement of atoms, is a crucial factor in the bioactivity of lactones. oup.com Even subtle changes in the orientation of atoms can dramatically alter how a molecule fits into its biological target, much like a key into a lock.

For instance, in strigolactone analogues, which are plant hormones, the stereochemistry of the D-ring is vital. acs.org Analogues with an unnatural D-ring configuration may trigger biological effects unrelated to the intended ones. acs.org Specifically, analogues with an R-configured butenolide moiety demonstrated enhanced biological activity, highlighting the importance of this specific stereochemical feature. acs.org

Another compelling example comes from studies on sesquiterpene lactones and their effect on herbivorous insects. In feeding trials with the grasshopper Schistocerca americana, trans-fused sesquiterpene lactones were found to be more deterrent than their cis-fused diastereomers. researchgate.net This difference in activity is attributed to the different shapes of the molecules, which affects how they interact with the insect's receptors. oup.comresearchgate.netnih.gov This stereochemical variation has been shown to have real-world ecological consequences, influencing herbivore resistance and plant fitness in the field. oup.comnih.gov

Table 2: Impact of Ring Size and Stereochemistry on Lactone Bioactivity
Lactone Class/AnalogueStructural VariationObserved Impact on BioactivityReference
α-Alkenyl Lactonesγ-butyrolactone (5-membered) vs. δ-valerolactone (6-membered)5-membered ring derivatives showed higher antifungal activity. rsc.org
BrassinosteroidsCycloalkyl ring size at C-24Decreasing ring size (cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl) increased bioactivity. acs.org
Strigolactone AnaloguesR- vs. S-configuration of butenolide moietyR-configured analogues showed enhanced biological activity. acs.org
Sesquiterpene Lactones (e.g., Tomentosin vs. Xanthinosin)cis- vs. trans-fused lactone ringtrans-fused compounds were more effective antifeedants against grasshoppers. mdpi.comresearchgate.net
Carolacton AnaloguesC9-stereochemistry and C17-oxidation stateAlterations at these positions led to a loss of biological effect. nsf.gov

Influence of Aromatic Substituents and Functional Groups on Activity

The modification of aromatic substituents and other functional groups on a lactone's core structure is a key strategy for fine-tuning its biological activity. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Aromatic Substituents: In the case of arylnaphthalene lactones, the nature and position of substituents on the aromatic rings significantly impact their anti-proliferative activity. rsc.org For example, the presence of a hydroxyl group at specific positions (C-1' and C-6') was found to enhance activity, whereas a methoxyl group at the C-1' position led to a consistent decrease in activity. rsc.org This suggests that hydrogen-bonding capabilities and the electronic nature of the substituent are critical for the compound's interaction with its target.

In another study on β-aryl-γ-lactones, the type of substituent on the aryl ring influenced antifeedant and antifungal properties. researchgate.net The specific effects, however, can be complex and target-dependent. For instance, in a series of α-alkenyl-γ-butyrolactone derivatives, compounds with electron-withdrawing halogen atoms (e.g., -F, -Cl, -Br) on the phenyl ring generally exhibited more potent antifungal activity compared to those with electron-donating groups like methoxy (B1213986) (-OCH3). rsc.org

Other Functional Groups: The addition or modification of other functional groups also plays a pivotal role. For sesquiterpene lactones, the presence of an epoxide group, for example, can significantly increase anti-inflammatory potency. researchgate.net In the case of parthenolide, a well-studied sesquiterpene lactone, the creation of amino-parthenolide analogues by adding various amines was explored to improve water solubility without losing its anti-leukemic activity. mdpi.com

The modification of costunolide, another sesquiterpene lactone, demonstrated that adding different functional groups could lead to compounds with diametrically opposed activities, highlighting the versatility of a single molecular scaffold. mdpi.com Similarly, for tulearin A, a macrolactone with anti-proliferative activity, a synthetic strategy was designed to produce various stereoisomers to probe the structure-activity relationship, indicating the importance of the arrangement of its functional groups. nih.gov

Table 3: Influence of Substituents and Functional Groups on Lactone Activity
Lactone ClassModificationEffect on BioactivityReference
Arylnaphthalene LactonesHydroxyl substitution at C-1' & C-6'Increased anti-proliferative activity rsc.org
Arylnaphthalene LactonesMethoxyl substitution at C-1'Decreased anti-proliferative activity rsc.org
α-Alkenyl-γ-butyrolactonesElectron-withdrawing groups (halogens) on phenyl ringEnhanced antifungal activity rsc.org
Germacranolides (Sesquiterpene Lactones)4,5-epoxide groupSignificantly increased anti-inflammatory potency researchgate.net
Costunolide AnaloguesAddition of various functional groupsCan lead to diametrically opposed bioactivities mdpi.com

Rational Design of Lactone Derivatives for Enhanced Bioactivity

Rational drug design involves the deliberate and targeted creation of new molecules based on a thorough understanding of their biological targets and SAR. nih.govbeilstein-journals.org This approach aims to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For lactones, rational design has been successfully employed to develop derivatives with enhanced bioactivity.

A key strategy involves identifying a "privileged scaffold," a core molecular structure that is capable of binding to multiple biological targets. The 12-membered macrolactone ring system is one such scaffold, known for its association with various promising bioactivities. chemrxiv.org By using this core and systematically modifying its peripheral functional groups, researchers can generate libraries of analogues for screening.

For example, based on the SAR of the anti-inflammatory macrolactone L-783277, novel derivatives were designed and synthesized with a phenyl ring incorporated into the 14-membered lactone ring to create a more rigid structure. mdpi.com This led to the discovery of a derivative (compound 100) with high potency and selectivity against specific kinases (VEGFR2, VEGFR3, and FLT3), demonstrating the successful enhancement of bioactivity through rational design. mdpi.com

Another approach involves the synthesis of hybrid molecules that combine the active moieties of different compounds. In the development of inhibitors for monoamine oxidase (MAO), a key enzyme in neuroscience, a novel scaffold was created by serendipitously opening the lactone ring of a coumarin (B35378) derivative and allowing it to react intramolecularly. frontiersin.org This led to a new class of potent and selective MAO inhibitors. frontiersin.org

The synthesis of derivatives is also crucial for overcoming limitations of natural lactones, such as poor water solubility. mdpi.com For instance, a series of aminoparthenolide analogues were created to improve the solubility of the parent compound, parthenolide, without compromising its anti-leukemic activity. mdpi.com Similarly, the synthesis of various derivatives of cinnamic acid, a precursor to many lactones, is an active area of research aimed at producing molecules with improved pharmaceutical properties. beilstein-journals.org

Table 4: Examples of Rational Design of Lactone Derivatives
Parent Compound/ScaffoldDesign StrategyResulting Derivative/AnalogueEnhanced Bioactivity/PropertyReference
L-783277 (Macrolactone)Incorporate a phenyl ring to rigidify the structureCompound 100Higher potency and selectivity as a kinase inhibitor mdpi.com
ParthenolideMichael-type addition of various aminesAminoparthenolide analoguesImproved water solubility with retained anti-leukemic activity mdpi.com
CoumarinLactone ring opening and intramolecular cyclization(E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamidesNovel, potent, and selective MAO inhibitors frontiersin.org
Gargantulide A (52-membered macrolactone)Isolation and characterization of natural analoguesGargantulides B and CPotent antibacterial activity against drug-resistant bacteria rsc.org

Stereochemical Considerations in Lactone Bioactivity

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a paramount consideration in the biological activity of lactones. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug.

The importance of stereochemistry is evident across various classes of lactones. For strigolactones, synthetic analogues with an R-configured butenolide moiety show enhanced biological activity, emphasizing the specific spatial arrangement required for interaction with the plant's hormone receptors. acs.org Using analogues with an unnatural stereochemistry can lead to off-target effects, complicating the interpretation of biological studies. acs.org

In the context of herbivore defense, the stereochemistry at the ring junction of sesquiterpene lactones has a significant impact. Studies have shown that trans-fused lactones are more effective at deterring feeding by grasshoppers than their cis-fused counterparts. mdpi.com This difference in bioactivity, stemming solely from the 3D shape of the molecule, can influence plant-herbivore interactions on an ecological scale. oup.comresearchgate.netnih.gov

The synthesis of specific stereoisomers is often a critical part of drug development and SAR studies. For the cytotoxic 18-membered macrolactone FD-891, its absolute stereochemistry was determined through a combination of synthetic approaches and X-ray diffraction. nih.gov This detailed structural knowledge is essential for understanding its mechanism of action and for designing improved analogues. nih.gov Similarly, in the total synthesis of the anti-inflammatory macrolactone 13-hydroxy-14-deoxyoxacyclododecindione, the preparation of multiple stereoisomers was crucial for confirming the correct structure of the natural product and for gaining deeper insights into its biological activity. chemrxiv.org

A conformational analysis of ten sesquiterpene lactones revealed that the torsion angle within their structures was a decisive factor in their ability to inhibit STAT3, further underscoring the critical role of the molecule's three-dimensional geometry. nih.gov This highlights that even for molecules with the same chemical formula and connectivity, subtle differences in their spatial arrangement can lead to profound differences in their biological effects.

Table 5: Stereochemical Considerations in Lactone Bioactivity
Lactone/AnalogueStereochemical FeatureImpact on BioactivityReference
Strigolactone AnaloguesConfiguration of the butenolide moiety (D-ring)R-configuration leads to enhanced activity; unnatural stereoisomers can cause off-target effects. acs.org
Sesquiterpene Lactones (e.g., Tomentosin)cis- vs. trans-fused ring junctiontrans-fused isomers are more potent antifeedants against certain insects. mdpi.comresearchgate.net
FD-891 (Macrolactone)Absolute stereochemistryDetermining the precise 3D structure is crucial for understanding its cytotoxic activity. nih.gov
13-Hydroxy-14-deoxyoxacyclododecindioneConfiguration of the aliphatic backboneSynthesis of multiple diastereomers was necessary to assign the correct structure and evaluate activity. chemrxiv.org
Various Sesquiterpene LactonesTorsion angle of the overall structureDecisive factor for STAT3 inhibitory activity. nih.gov

Advanced Analytical Methodologies for Lactone Detection and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of lactones. These techniques provide detailed information about the connectivity of atoms, functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including Orin lactone. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for determining the basic structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include those for the methyl groups, methylene groups within the lactone ring and the side chain, and the methine proton in the side chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactone ring in this compound would appear at a characteristic downfield chemical shift (typically 170-185 ppm). Other signals would correspond to the methyl, methylene, and methine carbons, as well as the quaternary carbon of the lactone ring.

2D NMR: Two-dimensional NMR experiments, such as COSY and HSQC, are employed to establish the connectivity between atoms, which is crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would help to trace the proton-proton connectivities within the lactone ring and along the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
1177.5--
229.82.50t
335.11.90m
483.2--
528.51.45s
641.61.80m
722.32.10q
8124.55.10t
9131.8--
1025.71.68s
1117.61.60s

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

MS: In a standard mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would provide clues about the structure. Common fragmentation pathways for γ-lactones include the loss of CO and H₂O.

HRMS/MS: High-resolution tandem mass spectrometry (HRMS/MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The MS/MS capability allows for the isolation of a specific ion (the parent ion) and its subsequent fragmentation to generate a daughter ion spectrum, which provides detailed structural information.

Table 2: Expected HRMS Fragmentation Data for this compound
Fragment IonProposed Structure/LossCalculated m/z
[C₁₁H₁₈O₂]+Molecular Ion182.1307
[C₁₀H₁₈O]+Loss of CO154.1358
[C₁₁H₁₆O]+Loss of H₂O164.1201
[C₆H₉O₂]+Cleavage of the side chain113.0597

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For saturated γ-lactones like this compound, which lack extensive conjugation, the primary electronic transition is a weak n → π* transition of the carbonyl group, which occurs at a wavelength below 220 nm. uobabylon.edu.iq This technique is therefore of limited use for detailed structural elucidation of this compound but can be used for quantitative analysis if a suitable chromophore is present or can be introduced.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Since this compound possesses a chiral center at the C-4 position of the lactone ring, it is optically active and will exhibit an ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. Therefore, ECD can be a powerful tool for determining the absolute configuration of this compound by comparing the experimental spectrum with theoretically calculated spectra for the possible enantiomers.

Computational Approaches in Orin Lactone and Lactone Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eyesopen.comcam.ac.uk This method is particularly valuable in drug discovery and materials science.

Molecular docking simulations are instrumental in predicting how a ligand, such as a lactone, will bind to a receptor's active site. By calculating the binding affinity, researchers can estimate the strength of the interaction. For instance, computational studies on various lactones have successfully predicted their binding affinities with specific protein targets. In a study of sesquiterpene lactones as potential modulators of the cannabinoid receptor type 2 (CB2), molecular docking revealed that the compound podachaenin exhibited a high binding affinity of -12.242 kcal/mol. researchgate.net Similarly, docking studies of other natural compounds with α-amylase and α-glucosidase showed binding affinities ranging from -7.9 to -10.0 kcal/mol, indicating strong potential inhibitory activity. researchgate.net

The use of different scoring functions, such as those available in the GOLD (Genetic Optimisation for Ligand Docking) software, allows for a more refined prediction of binding poses and affinities. eyesopen.comcam.ac.uk These scoring functions, including ChemPLP, ChemScore, GoldScore, and ASP, consider various factors like hydrogen bonds, and hydrophobic interactions to rank different ligand conformations. cam.ac.uk The integration of such tools into platforms like Orion facilitates high-throughput virtual screening and detailed analysis of ligand-receptor interactions. eyesopen.com

Table 1: Examples of Predicted Binding Affinities of Lactones and Related Compounds from Molecular Docking Studies
Compound/LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
PodachaeninCannabinoid Receptor type 2 (CB2)-12.242 researchgate.net
Rubuside Fα-amylase-10.0 researchgate.net
Rubuside Dα-amylase-9.9 researchgate.net
5,6-dihydroergosterolα-amylase-9.7 researchgate.net
β-sitosterolα-amylase-9.5 researchgate.net
Piperineα-amylase-7.9 researchgate.net
5,6-dihydroergosterolα-glucosidase-9.1 researchgate.net
β-sitosterolα-glucosidase-9.4 researchgate.net
Piperineα-glucosidase-8.1 researchgate.net

Computational screening of large compound libraries against biological targets is a powerful strategy for identifying novel bioactive molecules. frontiersin.org This approach has been successfully applied to lactones to identify promising candidates for various therapeutic applications. For example, a computational study screened 85 sesquiterpene lactones to identify potential modulators for neurodegenerative disease prophylactics. researchgate.net

Through virtual screening, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving time and resources. This methodology has been used to identify potential cancer target proteins for major sesquiterpene lactones from Vernonia spp. tandfonline.com The process often involves docking large libraries of compounds into the active site of a target protein and ranking them based on their predicted binding affinity and other parameters. tandfonline.com The most promising candidates can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, to validate their stability and interaction patterns. researchgate.net

Molecular Dynamics Simulations (MDS) for Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of molecules like Orin lactone over time. lumi-supercomputer.eu By simulating the movements of atoms and molecules, MD can reveal important information about the stability of ligand-protein complexes and the nature of their interactions. tandfonline.combiorxiv.org

For example, MD simulations have been used to assess the stability of complexes formed between sesquiterpene lactones and their target proteins. researchgate.net Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and radius of gyration (Rg) are monitored throughout the simulation to evaluate the stability of the complex. researchgate.netnih.gov A stable RMSD trajectory, for instance, suggests that the ligand remains bound in the active site in a consistent manner. nih.gov MD simulations have also been employed to study the conformational landscape of various lactones, providing insights into their flexibility and preferred shapes. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful means to investigate the electronic structure, stability, and reactivity of molecules like lactones at the atomic level. researchgate.netnih.gov These methods are based on the principles of quantum mechanics and can provide highly accurate predictions of molecular properties.

Ab initio calculations, which are based on first principles without the use of empirical parameters, are particularly useful for predicting the reactivity of molecules. researchgate.net These calculations can determine properties like enthalpies of formation, proton affinities, and gas-phase basicities, which are crucial for understanding a molecule's chemical behavior. nih.gov

For instance, ab initio calculations at the G2(MP2) level of theory have been used to study the gas-phase ion chemistry of lactone enols, revealing that the enol form can be significantly more stable than the corresponding oxo form in the gas phase. nih.gov High-level ab initio methods like G4 and G4(MP2) have also been employed to accurately estimate the gas-phase enthalpies of formation of γ- and δ-lactones, with results showing excellent agreement with experimental data. mdpi.com These computational approaches have also been used to investigate reaction mechanisms, such as the formation of α-lactones from α-halocarboxylates, by mapping out the potential energy surface and identifying transition states. rsc.org

Table 2: Comparison of Experimental and Calculated Gas-Phase Enthalpies of Formation (ΔfH°g) for Undecanolactones
CompoundExperimental ΔfH°g (kJ·mol⁻¹)G4 Calculated ΔfH°g (kJ·mol⁻¹)G4(MP2) Calculated ΔfH°g (kJ·mol⁻¹)M06-2X Calculated ΔfH°g (kJ·mol⁻¹)Reference
γ-undecanolactone-549.5 ± 2.9-548.8-548.6-541.2 mdpi.com
δ-undecanolactone-573.0 ± 3.0-572.2-572.1-565.3 mdpi.com

In Silico Studies for Structure Optimization

Computational methods are widely used for the optimization of molecular structures to find their most stable geometric conformations. oup.com Techniques like Density Functional Theory (DFT) are commonly employed for this purpose. thaiscience.info For example, the geometries of a series of cyclic lactones have been optimized at the DFT/B3LYP/6-31G* level of theory to analyze bond angles and lengths. thaiscience.info

These optimized structures serve as the starting point for further computational analyses, such as the calculation of spectroscopic properties or the investigation of reaction mechanisms. researchgate.net In the study of natural medium-sized lactones, multistep geometry optimization protocols are often used, starting with a less computationally expensive method and progressively moving to higher levels of theory to refine the structures. oup.com This hierarchical approach ensures both computational efficiency and accuracy in determining the most stable conformations of complex lactone molecules. oup.com

Future Research Directions and Translational Perspectives for Orin Lactone and Lactone Chemistry

Exploration of Undiscovered Natural Sources of Orin Lactone and Novel Lactones

While this compound's natural occurrence is not extensively documented, the vast biological diversity of our planet presents a promising frontier for the discovery of novel lactones, and potentially new sources of known ones like this compound. Future research should focus on systematically exploring untapped natural environments.

Microbial Prospecting : Microorganisms, including bacteria, fungi, and yeasts, are prolific producers of secondary metabolites, many of which are lactones with potent biological activities. nih.govmdpi.com Endophytic fungi, which reside within plant tissues, represent a particularly promising and underexplored source of novel chemical entities. nih.gov Marine environments, with their unique biodiversity, also harbor microorganisms such as Aspergillus species that have been found to produce novel antimicrobial γ-lactones. nih.gov Systematic screening of microbial libraries from diverse habitats could lead to the identification of new lactone structures.

Plant Bioprospecting : The plant kingdom is a rich reservoir of lactones, particularly sesquiterpene lactones found in families like Asteraceae. koreascience.kr Ethnobotanical knowledge can guide the selection of plants for phytochemical investigation. For instance, plants used in traditional medicine for treating infections or inflammatory conditions may contain bioactive lactones. nih.gov

Insect Chemistry : Insects utilize lactones as signaling molecules (pheromones) and for defense. Investigating the chemical ecology of insects could unveil novel lactone structures with potential applications in pest management and beyond.

The exploration of these natural sources, summarized in the table below, is crucial for expanding the chemical diversity of known lactones.

Potential Natural SourceExamples of DiscoveriesFuture Exploration Focus
Microorganisms Antimicrobial γ-lactones from marine Aspergillus species nih.govExtreme environments (e.g., deep-sea vents, hypersaline habitats), endophytic and symbiotic microbes.
Plants Sesquiterpene lactones with anticancer activity from Asteraceae family koreascience.krEthnobotanical leads, biodiversity hotspots, and understudied plant families.
Insects Pheromonal and defensive lactonesChemical communication systems of a wider range of insect species.

Development of Novel and Sustainable Synthetic Pathways for Complex Lactones

The chemical synthesis of lactones is continuously evolving, with a strong emphasis on sustainability and efficiency. Future research will likely concentrate on developing greener and more versatile synthetic methodologies.

Green Chemistry Approaches : The use of environmentally benign reagents and solvents is a key goal. A notable example is the Baeyer-Villiger oxidation of cyclic ketones to lactones using Oxone in water, which avoids hazardous peracids and organic solvents. nih.govllnl.gov Photoorganocatalysis, which uses visible light and an organic catalyst, represents another green strategy for lactone synthesis through C-H activation. mdpi.com

Chemoenzymatic Synthesis : This approach combines the selectivity of enzymes with the efficiency of chemical reactions. For instance, lipase-catalyzed kinetic resolution of racemic alcohols can be a key step in producing enantiomerically pure lactones with potential biological activities. nih.gov Chemoenzymatic strategies have also been employed to synthesize complex bicyclic δ-halo-γ-lactones. mdpi.com

Advanced Catalytic Methods : Transition metal-catalyzed C-H activation and functionalization is a powerful tool for the direct synthesis of complex lactones from simple starting materials. parchem.com Future work will likely focus on developing more efficient and selective catalysts for these transformations.

These evolving synthetic strategies are pivotal for the sustainable production of both known and novel lactones for various applications.

Mechanistic Elucidation of Emerging Biological Activities of Lactones

Lactones exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com A key area of future research is to unravel the precise molecular mechanisms underlying these effects.

Antimicrobial Mechanisms : The antimicrobial activity of many lactones, particularly those with an α,β-unsaturated carbonyl group, is attributed to their ability to act as Michael acceptors. nih.gov They can form covalent bonds with nucleophilic residues, such as cysteine in enzymes, thereby inactivating key microbial proteins. federalpolyilaro.edu.ng Future studies should aim to identify the specific protein targets of different lactones in various pathogens. Furthermore, some lactones have been shown to act synergistically with existing antibiotics, a phenomenon that warrants further mechanistic investigation. nih.gov

Anticancer Mechanisms : Sesquiterpene lactones are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like NF-κB and STAT3. researchgate.netmdpi.commdpi.com The α-methylene-γ-lactone moiety is often crucial for this activity. researchgate.net Research is needed to fully delineate the signaling cascades affected by different lactones in various cancer types to identify potential therapeutic targets. Some simple α,β-unsaturated lactones have also been shown to induce DNA damage and inhibit topoisomerases, highlighting another potential anticancer mechanism. nih.gov

Quorum Sensing Inhibition : Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence. Many bacteria use N-acyl-homoserine lactones (AHLs) as signaling molecules. The enzymatic degradation of these AHLs, a process known as quorum quenching, is a promising anti-virulence strategy. koreascience.kr Future research should focus on discovering and engineering enzymes (lactonases) with high specificity and efficiency for degrading bacterial AHLs. nih.gov Understanding the structural requirements for lactones to act as QS inhibitors will also be crucial. acs.org

Biological ActivityProposed Mechanism of ActionFuture Research Focus
Antimicrobial Michael addition to microbial proteins, enzyme inhibition. nih.govfederalpolyilaro.edu.ngIdentification of specific protein targets, understanding synergy with antibiotics.
Anticancer Induction of apoptosis via ROS and signaling pathway modulation (NF-κB, STAT3), DNA damage. researchgate.netmdpi.comnih.govDelineating signaling pathways in different cancers, identifying new molecular targets.
Quorum Sensing Inhibition Enzymatic degradation of AHL signaling molecules. koreascience.krnih.govDiscovery of novel lactonases, understanding structure-activity relationships for QS inhibition.

Application of Synthetic Biology and Biocatalysis for Lactone Production

The production of lactones through biotechnological routes offers a sustainable alternative to chemical synthesis. acs.org Synthetic biology and biocatalysis are powerful tools for developing efficient microbial cell factories for lactone production.

Metabolic Engineering : Microorganisms like the yeast Yarrowia lipolytica can be engineered to produce lactones from renewable feedstocks like fatty acids. nih.gov This involves introducing heterologous genes and modifying native metabolic pathways to channel precursors towards lactone biosynthesis. researcher.life For example, engineering the β-oxidation pathway in yeast can lead to the production of specific flavor lactones. nih.gov Similarly, Pichia pastoris has been engineered for the production of triacetic acid lactone. nih.govnih.gov

Biocatalytic Routes : Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), are highly efficient catalysts for converting ketones to lactones with high regio- and enantioselectivity. nih.govnih.govnih.gov These enzymes can be used in whole-cell biotransformations or as isolated enzymes. Developing robust and efficient cofactor regeneration systems is key for the industrial application of these enzymes. nih.gov Other biocatalytic methods include the oxidative lactonization of diols and the reductive cyclization of ketoesters. researchgate.networldscientific.com

Enzyme Engineering : Directed evolution and rational design can be used to improve the properties of enzymes used in lactone synthesis, such as their stability, substrate scope, and catalytic efficiency. nih.gov For instance, laboratory-engineered enzymes have been developed to assemble diverse lactone structures through new-to-nature C-C bond-forming strategies. nih.gov

The integration of these approaches will be crucial for the economically viable and sustainable production of a wide range of lactones.

Advanced Computational Modeling for Rational Lactone Design

In silico methods are becoming increasingly important in drug discovery and molecular design. These computational tools can accelerate the identification and optimization of bioactive lactones.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgresearchgate.net These models can be used to predict the activity of novel lactone structures and to guide the design of more potent compounds. QSAR models have been developed for sesquiterpene lactones that inhibit the transcription factor NF-κB and for modeling the activity of quorum-quenching lactonases. acs.orgworldscientific.comnih.gov

Molecular Docking and Dynamics : These techniques simulate the interaction between a small molecule (like a lactone) and a biological target (like an enzyme or receptor). nih.govsimonsfoundation.org Molecular docking can predict the preferred binding mode of a lactone to its target, while molecular dynamics simulations can provide insights into the stability of the complex and the key interactions involved. nih.gov These methods are valuable for understanding the mechanism of action of lactones and for designing new derivatives with improved binding affinity and selectivity. mdpi.com

De Novo Design : Advanced computational algorithms can be used to design novel molecular structures de novo that are predicted to have a desired biological activity. elewa.org While still a developing field, these approaches hold promise for the rational design of new lactones with specific therapeutic properties. Integrated in silico tools, combining pharmacophore modeling, virtual screening, and docking, can streamline the search for bioactive natural products, including lactones. nih.gov

Investigation of this compound's Specific Biological Roles Beyond Aromatic Properties

Currently, this compound is primarily utilized as a flavoring agent, and there is a significant gap in the scientific literature regarding its other potential biological activities. parchem.com Future research should be directed towards a comprehensive evaluation of the pharmacological properties of this compound.

Given that this compound is a γ-lactone, it is plausible that it may exhibit biological activities similar to other compounds in this class. A structured investigation could include:

Antimicrobial Screening : this compound should be tested against a panel of clinically relevant bacteria and fungi to determine if it possesses any antimicrobial properties. nih.govnih.gov Many γ-lactones have shown such activity. mdpi.com

Cytotoxicity and Anticancer Evaluation : The cytotoxic effects of this compound could be assessed against various cancer cell lines and compared to normal, non-cancerous cells to determine any selective anticancer activity. mdpi.comnih.gov The structural features of this compound could be compared to other cytotoxic lactones to predict potential mechanisms of action. koreascience.krnih.gov

Anti-inflammatory and Enzyme Inhibition Assays : Given the known anti-inflammatory properties of many lactones, this compound could be evaluated in relevant in vitro assays, such as those measuring the inhibition of pro-inflammatory enzymes or cytokines.

A systematic screening of this compound's biological activities could uncover novel applications for this compound beyond its current use in the flavor industry, potentially revealing a valuable lead for further therapeutic development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.